molecular formula C14H11NO4 B5677556 4-{[3-(2-furyl)acryloyl]amino}benzoic acid

4-{[3-(2-furyl)acryloyl]amino}benzoic acid

Cat. No. B5677556
M. Wt: 257.24 g/mol
InChI Key: VOBRYCYGSGTMOM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 4-{[3-(2-furyl)acryloyl]amino}benzoic acid often involves complex reactions. For instance, the Stobbe condensation method is used to cyclize certain precursors to produce benzofuran derivatives, illustrating a method to synthesize structurally related compounds (Abdel‐Wahhab & El-Assal, 1968). Similarly, the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates involves the reaction of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane, showcasing a technique for synthesizing compounds with similar furyl and acryloyl functionalities (Pevzner, 2016).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-{[3-(2-furyl)acryloyl]amino}benzoic acid has been extensively studied. For example, X-ray diffraction and density functional theory (DFT) have been employed to confirm the structures of furan compound intermediates, providing insights into the conformation and molecular geometry of similar compounds (Gong et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of 4-{[3-(2-furyl)acryloyl]amino}benzoic acid analogs includes various cycloaddition reactions and acylation processes. For instance, cycloaddition reactions of furfurylsubstituted homoallylamines illustrate the type of reactions that compounds containing furyl and acryloyl groups might undergo, demonstrating their potential in synthesizing complex molecular architectures (Varlamov et al., 2006).

Physical Properties Analysis

The physical properties of related compounds have been characterized through various spectroscopic and crystallographic techniques, elucidating properties like crystal structure and spectral characteristics. For example, the structure of 4-(3-Benzoylthioureido)benzoic acid was examined crystallographically, providing a basis for understanding the physical properties of similar compounds (Aydın et al., 2010).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents and conditions, are crucial for understanding the utility of 4-{[3-(2-furyl)acryloyl]amino}benzoic acid and its derivatives. The reactions of tetrachloro-o-benzoquinone with acrylophenones carrying a furyl residue, for example, reveal insights into the electrophilic and nucleophilic properties of the furyl group in acryloyl compounds (Latif et al., 1975).

properties

IUPAC Name

4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBRYCYGSGTMOM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzoic acid

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